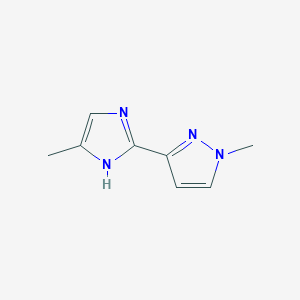
2-(Isoquinolin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isoquinolin-1-yl)acetamide can be achieved through various methods. One common approach involves the reaction of isoquinoline with acetic anhydride in the presence of a catalyst. Another method includes the use of Ugi-4CR intermediates via an ammonia-Ugi-4CR/Copper(I)-catalyzed annulation sequence reaction . These methods typically yield the desired product in moderate to good yields.
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves large-scale synthesis using environmentally friendly and cost-effective methods. For instance, the Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetal as initial compounds, is a well-known industrial process for producing isoquinolines .
化学反应分析
Types of Reactions: 2-(Isoquinolin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
2-(Isoquinolin-1-yl)acetamide has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-(Isoquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes such as topoisomerase I and protein kinases, which play crucial roles in cellular processes . The compound’s ability to bind to these targets disrupts their normal function, leading to therapeutic effects .
相似化合物的比较
Quinoline: A nitrogen-based heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound of 2-(Isoquinolin-1-yl)acetamide, known for its stability and reactivity.
1,2-Dihydroisoquinoline:
Uniqueness: this compound stands out due to its specific structural features and the ability to undergo diverse chemical reactions. Its unique combination of properties makes it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
2-isoquinolin-1-ylacetamide |
InChI |
InChI=1S/C11H10N2O/c12-11(14)7-10-9-4-2-1-3-8(9)5-6-13-10/h1-6H,7H2,(H2,12,14) |
InChI 键 |
NWCOVKVTNAWHIW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CN=C2CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


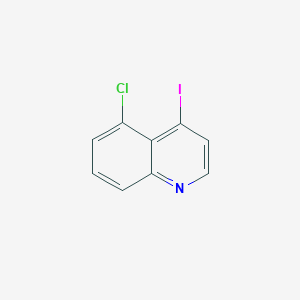
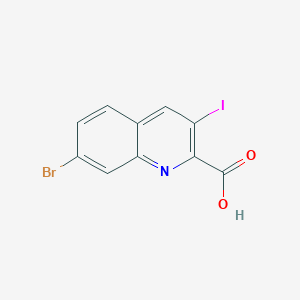
![7-Nitrobenzo[d]isoxazol-3-amine](/img/structure/B13665318.png)
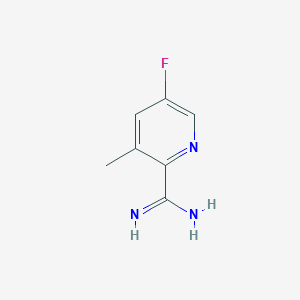
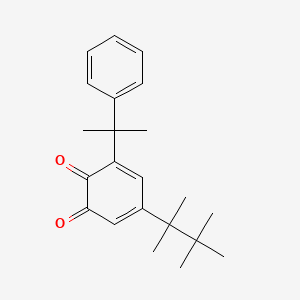
![7-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13665328.png)
![Phenyl[4-(prop-2-en-1-yl)phenyl]methanone](/img/structure/B13665329.png)
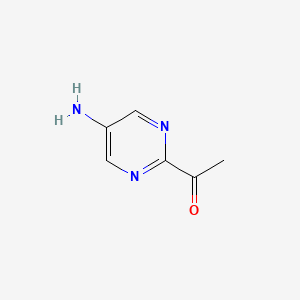
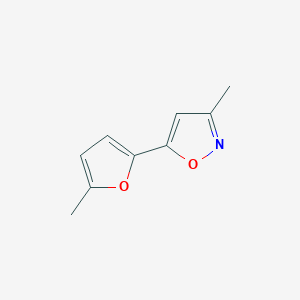
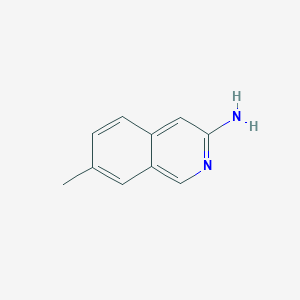
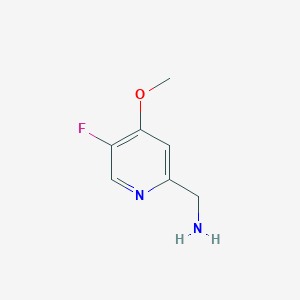
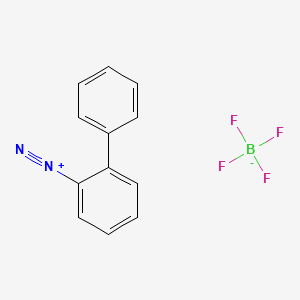
![3-Iodo-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13665367.png)
